molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B089682 3-Methylstyrene CAS No. 100-80-1

3-Methylstyrene

Cat. No.: B089682
CAS No.: 100-80-1
M. Wt: 118.18 g/mol
InChI Key: JZHGRUMIRATHIU-UHFFFAOYSA-N
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Description

3-Methylstyrene, also known as 3-vinyltoluene, is an organic compound with the molecular formula C9H10. It is a derivative of styrene, where a methyl group is substituted at the third position of the benzene ring. This compound is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.

Mechanism of Action

Target of Action

3-Methylstyrene, also known as 3-Vinyltoluene, is a chemical compound with the molecular formula CH3C6H4CH=CH2 It’s known that styrene and its derivatives can be metabolized by various microorganisms .

Mode of Action

Styrene and its derivatives are known to undergo various transformations in biological systems, including oxidation, reduction, and conjugation reactions .

Biochemical Pathways

Styrene and its derivatives, including this compound, can be degraded by various microorganisms under aerobic and anaerobic conditions . Several peripheral pathways are employed, yielding central intermediates such as 3-vinylcatechol, phenylacetic acid, benzoic acid, or 2-ethylhexanol . These intermediates can then enter various metabolic pathways, leading to the production of energy and other metabolites .

Pharmacokinetics

It’s known that styrene and its derivatives are lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, these compounds can be distributed throughout the body and metabolized primarily in the liver .

Result of Action

Styrene and its derivatives are known to interact with various cellular components, potentially leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Furthermore, the presence of specific microorganisms can influence the compound’s biodegradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylstyrene can be synthesized through several methods. One common method involves the Heck reaction, where vinyl bromide reacts with 3-bromotoluene in the presence of palladium diacetate, triethylamine, and 1,4-dioxane under an inert atmosphere at 120°C for 20 hours . Another method involves the dehydrogenation of 3-ethylstyrene.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 3-ethylstyrene. This process is carried out at high temperatures in the presence of a catalyst, typically a metal oxide, to facilitate the removal of hydrogen atoms and form the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylstyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methylbenzaldehyde or 3-methylbenzoic acid.

    Reduction: Hydrogenation of this compound yields 3-ethylstyrene.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: 3-Methylbenzaldehyde, 3-Methylbenzoic acid.

    Reduction: 3-Ethylstyrene.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methylstyrene has several applications in scientific research:

    Chemistry: It is used as a monomer in the production of polymers and copolymers. Its derivatives are used in the synthesis of various organic compounds.

    Biology: Research on its biological activity and potential use in drug development.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of resins, plastics, and elastomers. .

Comparison with Similar Compounds

    Styrene: The parent compound, lacking the methyl group at the third position.

    α-Methylstyrene: A derivative with a methyl group at the alpha position.

    4-Methylstyrene: A derivative with a methyl group at the fourth position.

Comparison:

This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and form useful derivatives highlights its importance in synthetic chemistry and material science.

Properties

IUPAC Name

1-ethenyl-3-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3
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InChI Key

JZHGRUMIRATHIU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C=C
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Molecular Formula

Record name 3-VINYL TOLUENE
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Related CAS

25037-62-1
Record name Poly(m-methylstyrene)
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DSSTOX Substance ID

DTXSID9051454
Record name 3-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

Colorless liquid; [ICSC], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name 3-Vinyltoluene
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Boiling Point

170 °C, 164 °C
Record name 3-Vinyltoluene
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Flash Point

51 °C c.c.
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Solubility

In water, 89.0 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble)
Record name 3-Vinyltoluene
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Record name 3-VINYL TOLUENE
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Density

0.9076 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 3-Vinyltoluene
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.70 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23
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Impurities

Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %)
Record name 3-Vinyltoluene
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Color/Form

Liquid

CAS No.

100-80-1, 39294-88-7
Record name 3-Methylstyrene
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Record name 1-Ethenyl-3-methylbenzene
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Record name Benzene, 1-ethenyl-3-methyl-
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Record name 3-VINYLTOLUENE
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Melting Point

-86.3 °C, -86 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 3-Methylstyrene?

A1: this compound, also known as meta-Methylstyrene, has the molecular formula C9H10 and a molecular weight of 118.18 g/mol. Spectroscopic characterization reveals key information about its structure and properties. For instance, Raman and FTIR spectroscopy studies identified distinct vibrational bands corresponding to cis and trans conformers of the molecule. [] These studies also utilized ab initio calculations to predict the relative stability of these conformers. [] Additionally, supersonic jet fluorescence spectra analysis provided insights into the methyl and vinyl torsional potentials of both cis and trans isomers. [, ] Further structural insights can be derived from 1H and 13C NMR spectroscopy, which are particularly useful for analyzing polymers incorporating this compound. [, ]

Q2: How does the position of the methyl group in this compound influence its reactivity compared to other Methylstyrene isomers?

A2: The position of the methyl group significantly impacts the reactivity of Methylstyrene isomers. For example, in radical copolymerization with styrene, this compound and 4-Methylstyrene exhibit higher reactivity compared to styrene, while 2-Methylstyrene shows lower reactivity. [] This difference arises from the electronic effects of the methyl substituent. In this compound and 4-Methylstyrene, the electron-donating effect of the methyl group increases electron density at the vinyl carbons, enhancing their reactivity in radical polymerization. [] In contrast, the methyl group in 2-Methylstyrene leads to steric hindrance, hindering its reactivity. []

Q3: How does the solvent environment affect the copolymerization behavior of this compound with methacrylic acid and methyl methacrylate?

A3: Solvent choice plays a crucial role in the radical copolymerization of this compound with methacrylic acid and methyl methacrylate. Studies using toluene, acetone, and isopropyl alcohol as solvents revealed that the copolymerization reactivity ratios were consistently less than unity, indicating an alternating tendency in the copolymer chain. [] This behavior is attributed to the polar effects of the comonomer-solvent hydrogen bond formation, influencing the reactivity of the monomers. [] Notably, methacrylic acid dimerization, particularly pronounced in toluene due to hydrogen bonding, significantly impacts its copolymerization with this compound and methyl methacrylate. []

Q4: Can this compound be polymerized using cationic mechanisms, and how does its reactivity compare to other α,β-disubstituted olefins?

A4: While α,β-disubstituted olefins are generally challenging to polymerize via free radical mechanisms due to steric hindrance, cationic polymerization offers an alternative route. [] Although the β-methyl group in this compound increases electron density at the double bond, potentially favoring cationic polymerization, its reactivity remains relatively low. [] Studies comparing the reactivity of cis and trans isomers of β-methylstyrenes in cationic polymerization showed that the trans isomer exhibited slightly higher reactivity. [] This difference highlights the interplay between electronic and steric effects in determining the reactivity of such monomers.

Q5: What unique properties does this compound impart when incorporated into polystyrene-based copolymers?

A5: Incorporating this compound as a comonomer in polystyrene-based copolymers significantly influences their crystallization behavior. For instance, in syndiotactic poly(styrene-stat-3-Methylstyrene), the predominant crystalline form shifts from β-crystals to α-crystals as the this compound content increases. [] Additionally, the presence of this compound affects the equilibrium melting temperature depression of these copolymers. [] These findings highlight the impact of this compound on the chain packing and overall morphology of the resulting copolymers.

Q6: How does this compound behave in inclusion complexes with cyclodextrins, and what insights do Raman spectroscopic studies provide?

A6: Raman spectroscopy provides valuable insights into the behavior of this compound when encapsulated within cyclodextrins. Studies utilizing α-, β-, and γ-cyclodextrins revealed distinct spectral features indicative of different inclusion complex structures. [] Notably, in the this compound-α-cyclodextrin complex, the vinyl group retains some rotational freedom, suggesting a specific orientation within the cyclodextrin cavity. [] In contrast, for 3-fluorostyrene and 3-chlorostyrene complexes with α-cyclodextrin, the vinyl group appears rotationally hindered, suggesting a different mode of interaction. [] These findings highlight the sensitivity of Raman spectroscopy in probing the conformational dynamics of guest molecules within cyclodextrin cavities.

Q7: What are the applications of this compound in materials science, particularly in the context of polymer synthesis?

A7: this compound finds diverse applications in materials science, particularly in polymer synthesis, due to its ability to impart specific properties to the resulting materials. For instance, it serves as a crucial component in the synthesis of syndiotactic block graft copolymers, where it contributes to the controlled architecture and properties of the final material. [] Furthermore, this compound-based polymers are utilized in the development of deep-UV photoresists, where they offer advantages such as high resolution and delay-time stability. [] This application leverages the specific chemical reactivity of the this compound moiety for efficient photoresist processing.

Q8: How is low-dimensional energy transfer affected in copolymer films containing this compound?

A8: Investigating the low-dimensional energy transfer in copolymer films containing this compound provides insights into energy migration processes within these materials. Studies using time-correlated single-photon counting techniques, with 9-aminoacridine as the donor and 4-amino-N-phenylnaphtalimide as the acceptor, revealed efficient energy transfer along the polymer chains. [, ] This finding suggests that this compound-containing copolymers can function as effective scaffolds for facilitating energy transfer processes, with potential applications in optoelectronic devices.

Q9: How does chain flexibility affect the self-assembly of ionic aggregates in ionomers containing this compound?

A9: Chain flexibility plays a crucial role in dictating the morphology of ionomers, influencing the self-assembly of ionic aggregates. Comparing Cu-neutralized poly(styrene-ran-methacrylic acid) (SMAA) with poly(this compound-ran-methacrylic acid) (3Me-SMAA), which possesses slightly lower chain flexibility, revealed differences in ionic aggregate size and distribution. [] Small-angle X-ray scattering (SAXS) and scanning transmission electron microscopy (STEM) studies indicated that Cu-3Me-SMAA formed larger, spherical ionic aggregates compared to Cu-SMAA. [] This difference highlights the significant impact of even subtle changes in chain flexibility, induced by the methyl substituent in this compound, on the nanoscale morphology of ionomers.

Q10: Are there any documented toxicological concerns associated with this compound exposure?

A10: Studies on the neurotoxic potential of various aromatic hydrocarbons identified this compound (vinyltoluene) as a potent dopamine-depleting agent in rabbit brain regions. [] Exposure to high concentrations of this compound vapors resulted in significant depletion of dopamine in the striatum and tuberoinfundibular regions, suggesting potential neurotoxic effects. [] This observation underscores the need for careful handling and exposure control measures when working with this compound.

Q11: What strategies have been explored to improve the performance of this compound-based materials in specific applications?

A11: Researchers have investigated various strategies to enhance the performance of this compound-based materials. For example, in the context of deep-UV photoresists, careful selection of copolymer composition, dissolution inhibitors, and photoactive compounds is crucial for achieving high resolution and sensitivity. [] Additionally, optimizing the hydrogenation conditions during the synthesis of poly(vinylcyclohexane) derivatives from this compound-based polymers is essential for achieving high conversion rates while minimizing chain degradation. [] These examples highlight the importance of tailoring the synthesis and formulation of this compound-based materials to meet the specific requirements of target applications.

Q12: How can this compound be differentiated from other styrene derivatives using spectroscopic techniques?

A12: Distinguishing this compound from other styrene derivatives relies on identifying unique spectral signatures using techniques like Raman and infrared spectroscopy. Studies involving a library of 25 barcoded polystyrene-poly(ethylene glycol) graft copolymers, each incorporating a different styrene monomer, demonstrated the effectiveness of this approach. [] Each copolymer exhibited distinct vibrational fingerprints in both Raman and infrared spectra, allowing for their unambiguous identification. [] This spectroscopic barcoding strategy enables the rapid and reliable differentiation of this compound-containing materials from other styrene derivatives.

Q13: What are the environmental implications of using this compound, and are there any strategies for mitigating potential risks?

A13: While the provided research primarily focuses on the synthesis, characterization, and applications of this compound and its derivatives, it's crucial to acknowledge the potential environmental implications associated with its use. As an aromatic hydrocarbon, this compound may pose risks to ecosystems if released into the environment. Therefore, responsible waste management practices, including proper disposal and potential recycling strategies, are essential for minimizing its ecological footprint. Further research focused on the biodegradability and ecotoxicological effects of this compound is necessary to fully assess and address its environmental impact.

Q14: How do the reactivity and selectivity of formaldehyde oxide differ when reacting with this compound compared to other dipolarophiles?

A14: Formaldehyde oxide displays distinct reactivity and selectivity patterns when reacting with various dipolarophiles, including this compound. Research indicates that formaldehyde oxide readily reacts with both activated and non-activated olefins, including this compound, under controlled conditions. [] This reactivity contrasts with acetaldehyde oxide and propionaldehyde oxide, which exhibit a preference for carbonyl compounds over activated olefins. [] The specific reaction pathways and product distributions depend on the nature of the dipolarophile and the reaction conditions employed.

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